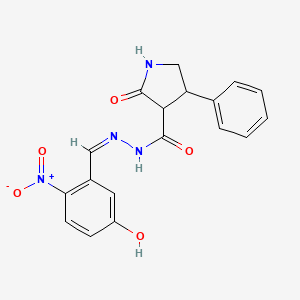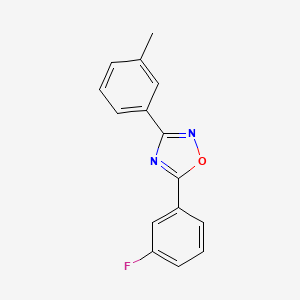![molecular formula C20H24N4O3 B5296591 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide, also known as OP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide is not fully understood. However, studies have shown that 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide can interact with various proteins and enzymes in the body, including tubulin, histone deacetylases, and monoamine oxidase. These interactions may contribute to the anti-tumor, anti-amyloid, and neuroprotective effects of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide.
Biochemical and Physiological Effects:
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of histone deacetylases, and protection of dopaminergic neurons. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and neuroprotection.
实验室实验的优点和局限性
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has several advantages for use in lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide. One area of interest is the development of more potent and selective derivatives of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide for use in cancer therapy and neuroprotection. Another area of interest is the investigation of the potential use of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide in combination with other drugs or therapies for enhanced efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide and its potential applications in other diseases and conditions.
合成方法
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide can be synthesized by reacting 2-(2-pyridylmethyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide.
科学研究应用
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has also been shown to protect dopaminergic neurons from degeneration, which could be beneficial in the treatment of Parkinson's disease.
属性
IUPAC Name |
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(22-11-13-27-17-7-2-1-3-8-17)14-18-20(26)23-10-12-24(18)15-16-6-4-5-9-21-16/h1-9,18H,10-15H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQPIWSGGMGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCOC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296514.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5296519.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5296532.png)

![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5296555.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide](/img/structure/B5296560.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296567.png)
![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)
![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)
